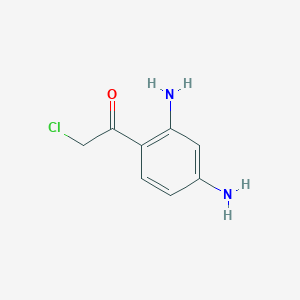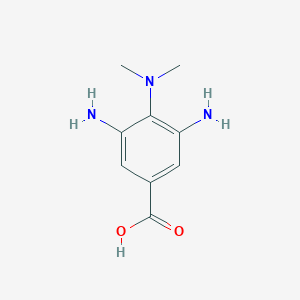![molecular formula C10H11NO4 B067591 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone CAS No. 161236-57-3](/img/structure/B67591.png)
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone (HAE-Q) is a synthetic compound that has been widely used in scientific research for its unique chemical and biological properties. This molecule is a derivative of vitamin K, which is an essential nutrient for blood clotting and bone health. HAE-Q has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is not fully understood. However, it is believed that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone exerts its biological effects by modulating the redox state of cells. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can act as an electron acceptor or donor, depending on the cellular environment. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can also activate or inhibit various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Effets Biochimiques Et Physiologiques
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can induce apoptosis, inhibit angiogenesis, and reduce oxidative stress and inflammation. In vivo studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can reduce tumor growth, protect against cardiovascular diseases, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is also relatively inexpensive compared to other synthetic compounds. However, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone also has a short half-life in vivo, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone research. One direction is to develop more efficient synthesis methods to improve the yield and purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in vivo to optimize its therapeutic efficacy. Additionally, more studies are needed to elucidate the molecular mechanisms of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone action and to identify its potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in humans.
Méthodes De Synthèse
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is synthesized by the condensation of 2-acetamidoethyl-1,4-benzoquinone with hydroquinone in the presence of a catalyst. The reaction yields 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone as a yellowish powder with a melting point of 180-182°C. The purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Applications De Recherche Scientifique
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to reduce oxidative stress and inflammation, which are major risk factors for cardiovascular diseases. In neurological research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to improve cognitive function and protect against neurodegeneration.
Propriétés
Numéro CAS |
161236-57-3 |
|---|---|
Nom du produit |
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone |
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
N-[2-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-3-2-7-4-9(14)10(15)5-8(7)13/h4-5,13H,2-3H2,1H3,(H,11,12) |
Clé InChI |
GTKQGKVXDULSGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
SMILES canonique |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
Synonymes |
Acetamide, N-[2-(4-hydroxy-3,6-dioxo-1,4-cyclohexadien-1-yl)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



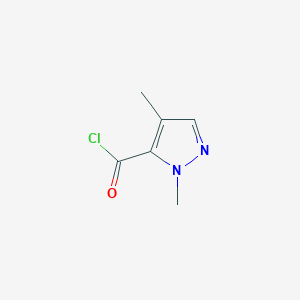
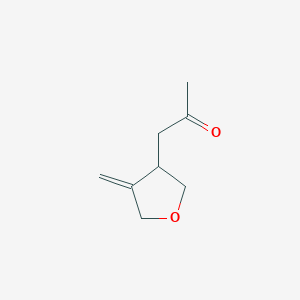
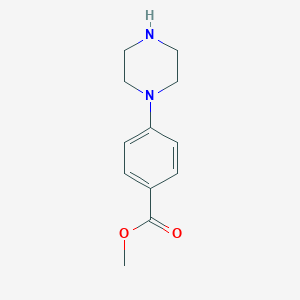
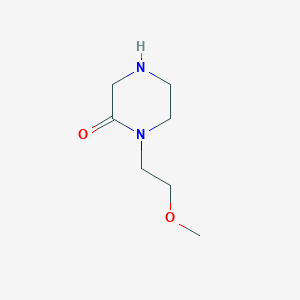
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

